![molecular formula C17H20N4O4S B4510147 ethyl 4-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B4510147.png)
ethyl 4-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}-1-piperazinecarboxylate
Description
- Ethyl 4-{[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}-1-piperazinecarboxylate belongs to a class of compounds known for their complex molecular structures and potential biological activities.
Synthesis Analysis
- Synthesis of related piperazine derivatives has been reported, which involves advanced organic synthesis techniques. One approach includes the use of FT-IR, 1H & 13C NMR, and LCMS for characterization, along with X-ray diffraction studies for structural confirmation (Kulkarni et al., 2016).
Molecular Structure Analysis
- The molecular structure of similar compounds shows diverse shapes and configurations. For instance, certain piperazine derivatives exhibit linear shapes with fully extended conformations, while others are L-shaped with twists in their molecular structure. These characteristics are often confirmed through X-ray diffraction and spectroscopic studies (Kulkarni et al., 2016).
Chemical Reactions and Properties
- Piperazine compounds can undergo various chemical reactions, including carbonylation and dehydrogenation. The reactivity is influenced by electronic and structural factors, like electron-donating or electron-withdrawing groups (Ishii et al., 1997).
properties
IUPAC Name |
ethyl 4-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetyl]piperazine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4S/c1-2-25-17(24)20-9-7-19(8-10-20)16(23)12-21-15(22)6-5-13(18-21)14-4-3-11-26-14/h3-6,11H,2,7-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBLVSYILDJNKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CS3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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